molecular formula C12H16N2S B069529 6-Pentyl-1,3-benzothiazol-2-amine CAS No. 191719-16-1

6-Pentyl-1,3-benzothiazol-2-amine

Cat. No.: B069529
CAS No.: 191719-16-1
M. Wt: 220.34 g/mol
InChI Key: RYTCKXZGRBUTSK-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and high degree of structural diversity . They have been found to have diverse chemical reactivities and a broad spectrum of biological activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . A highly efficient and simple protocol for the preparation of 2-aminobenzothiazoles through the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst has been described .


Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to have diverse chemical reactivities . The most general approaches for synthesis of 2-aminobenzothiazole derivatives by using different types of catalysts are: reaction of substituted anilines with KSCN/Br2/CH3COOH, arylthioureas with Br2/CHCl3, benzyltrimethylammoniumtribromide as a catalyst, and cyclization of o-bromophenylthioureas and o-bromophenylthiamides catalyzed by palladium .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific compound . For example, the compound 6-Chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine has a melting point of 254–256 °C .

Mechanism of Action

Benzothiazole derivatives displayed antibacterial activity by inhibiting the dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Safety and Hazards

The safety and hazards of benzothiazole derivatives can also vary widely depending on the specific compound . It’s important to refer to the specific Safety Data Sheet (SDS) for each compound for detailed information.

Future Directions

The development of novel antibiotics to control resistance problems is crucial . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

Properties

IUPAC Name

6-pentyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-2-3-4-5-9-6-7-10-11(8-9)15-12(13)14-10/h6-8H,2-5H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTCKXZGRBUTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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